5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Catalog No.
S796358
CAS No.
93300-54-0
M.F
C14H10ClN3S
M. Wt
287.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-th...

CAS Number

93300-54-0

Product Name

5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

IUPAC Name

3-(4-chlorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione

Molecular Formula

C14H10ClN3S

Molecular Weight

287.8 g/mol

InChI

InChI=1S/C14H10ClN3S/c15-11-8-6-10(7-9-11)13-16-17-14(19)18(13)12-4-2-1-3-5-12/h1-9H,(H,17,19)

InChI Key

AJOJIGWGJWZBOB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Cl
  • Chemical Databases

    The compound can be found in various chemical databases, such as PubChem [] and Sigma-Aldrich [], providing basic properties like its molecular formula and weight. However, these resources lack details on its research applications.

  • Limited Literature

Further Exploration:

While information on 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol itself is limited, researchers interested in similar compounds can explore the broader field of triazoles. Triazoles are a class of heterocyclic compounds known for their diverse applications in various scientific fields, including:

  • Medicinal Chemistry: Triazoles are a prominent class of antifungal and antibacterial agents []. They are also being explored for their potential in treating other diseases like cancer and Alzheimer's [].
  • Material Science: Triazoles can be used as building blocks for polymers with interesting properties, such as electrical conductivity and thermal stability [].

5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a member of the triazole family, characterized by a thiol group at the 3-position of the triazole ring. This compound features a 4-chlorophenyl substituent at the 5-position and a phenyl group at the 4-position of the triazole structure. The presence of the chlorine atom enhances its biological activity and solubility properties, making it a subject of interest in medicinal chemistry.

The molecular formula of this compound is C13H10ClN3S, and its structure can be represented as follows:

text
Cl |C6H5-C-N=N-C-SH | | C6H5 N

There is no current information on the specific mechanism of action of CpPT. Triazole derivatives can exhibit various biological activities, including antifungal, antibacterial, and anticancer properties []. However, the presence of the specific substituents on CpPT and its potential interactions with biological targets remain unknown.

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Consult with a safety professional before handling unknown chemicals.

The reactivity of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol includes:

  • Nucleophilic Substitution: The thiol group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Oxidation: The thiol can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
  • Condensation Reactions: This compound can undergo condensation reactions with aldehydes or ketones to form thioethers or Mannich bases .

Research has indicated that 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol exhibits significant antiproliferative activity against various cancer cell lines. Studies have shown that derivatives of this compound can inhibit cancer cell growth through mechanisms that may involve apoptosis and cell cycle arrest . Additionally, its structural features contribute to its effectiveness as an anticancer agent.

The synthesis of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves several steps:

  • Formation of Thiosemicarbazide: Starting from an appropriate hydrazone or thiosemicarbazide precursor.
  • Cyclization: The thiosemicarbazide undergoes cyclization in an alkaline medium to yield the triazole ring.
  • Substitution: The introduction of the 4-chlorophenyl group is achieved through electrophilic aromatic substitution or direct coupling reactions .

5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has potential applications in:

  • Pharmaceuticals: As a lead compound for developing anticancer drugs.
  • Agriculture: Investigated for use as a fungicide due to its biological activity against plant pathogens.
  • Material Science: Potential use in synthesizing novel materials with specific electronic properties due to its unique structure.

Interaction studies have focused on understanding how 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol interacts with biological targets such as enzymes and receptors involved in cancer progression. Molecular docking studies suggest that this compound can bind effectively to certain targets, inhibiting their activity and leading to reduced tumor growth .

Several compounds share structural similarities with 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. These include:

Compound NameStructural FeaturesUnique Properties
4-Amino-5-phenyltiazoleThiol group on a tiazole ringAntibacterial properties
5-(Furan-2-yl)-4-phenyltiazoleFuran substituent instead of phenylAntifungal activity
1-(Phenylacetyl)-thiosemicarbazideDifferent acyl groupAnticancer properties
5-(Benzothiazolyl)-triazoleBenzothiazole moietyEnhanced bioactivity

The uniqueness of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol lies in its specific combination of halogenated phenyl groups and the thiol functionality that contributes to its potent biological activities compared to other derivatives in the triazole family .

XLogP3

3.8

Wikipedia

5-(4-Chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Dates

Modify: 2023-08-15

Explore Compound Types